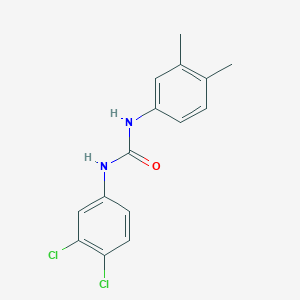

N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea

Description

Overview of Urea (B33335) Derivatives in Chemical Science

Urea, with the chemical formula CO(NH₂)₂, is a fundamental organic compound that serves as the parent structure for a vast class of derivatives. These derivatives are formed by the substitution of one or more hydrogen atoms on the nitrogen atoms with other functional groups. Among these, N,N'-disubstituted phenylureas are a significant subclass characterized by the presence of two phenyl groups attached to the different nitrogen atoms of the urea backbone.

The urea moiety's ability to form stable hydrogen bonds with various biological macromolecules is a key determinant of its chemical and biological significance. This property is central to the application of urea derivatives in medicinal chemistry and drug design, where they are incorporated into molecules to modulate potency, selectivity, and other drug-like properties. The general structure of N,N'-disubstituted ureas allows for a wide range of structural diversity by altering the substituents on the phenyl rings, which in turn influences their physicochemical properties and biological activities.

Historical Context of Substituted Phenylureas in Academic Inquiry

The history of substituted phenylureas in academic and industrial research is marked by significant discoveries in agriculture and medicine. Following the upsurge in organic chemistry in the early 20th century, a vast number of compounds became available for testing as pesticides. Phenylurea herbicides were first discovered and commercialized in the mid-20th century and have since become one of the most important classes of herbicides for both agricultural and non-agricultural weed control. researchgate.net

In the realm of medicine, the development of sulfonylureas, a class of compounds containing a phenylurea core, revolutionized the management of diabetes mellitus. Sulfonylureas became widely available in 1955 for the treatment of non-ketotic mild diabetes and continue to be a cornerstone of therapy. iglobaljournal.com The 1970s saw the development of "second-generation" sulfonylureas, which are significantly more potent. iglobaljournal.com These parallel developments in different fields underscore the versatility and importance of the substituted phenylurea scaffold in scientific research.

Rationale for In-depth Research on N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea

While specific research literature on this compound is not extensively documented, the rationale for its in-depth study can be inferred from the well-established biological activities of structurally analogous compounds. A prominent example is Diuron (B1670789), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, a widely used herbicide. atamanchemicals.com The herbicidal action of Diuron and other phenylureas stems from their ability to inhibit photosynthesis by blocking electron transport in photosystem II. researchgate.net

The common structural feature between Diuron and this compound is the N-(3,4-dichlorophenyl)urea moiety. This suggests that the latter compound may also exhibit herbicidal properties. Research into this compound would likely aim to understand how the replacement of the N',N'-dimethyl group in Diuron with a 3,4-dimethylphenyl group affects its efficacy, selectivity, and environmental persistence. Furthermore, substituted phenylureas are known to possess a range of other biological activities, including antimicrobial and enzyme-inhibitory effects. Therefore, investigations into this compound could uncover novel applications in agrochemicals or pharmaceuticals.

The following table provides a comparative overview of this compound and the related compound, Diuron.

| Property | This compound | Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O | C₉H₁₀Cl₂N₂O |

| Key Structural Difference | Contains a 3,4-dimethylphenyl group | Contains a dimethylamino group |

| Potential Application | Herbicide, other biological activities | Herbicide, soil sterilant, mildewcide, algicide |

| Mechanism of Action (as herbicide) | Likely inhibition of photosynthesis | Inhibition of photosynthesis |

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused overview of the chemical compound this compound within the broader context of N,N'-disubstituted phenylureas. The primary objectives are:

To introduce the fundamental chemistry of urea derivatives and N,N'-disubstituted phenylureas.

To provide a historical perspective on the scientific inquiry into substituted phenylureas.

To establish a clear rationale for the research significance of this compound by drawing parallels with structurally related and well-studied compounds.

To adhere strictly to the provided outline, ensuring a concise and relevant presentation of information.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-9-3-4-11(7-10(9)2)18-15(20)19-12-5-6-13(16)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFCPKMCGBSOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3,4 Dichlorophenyl N 3,4 Dimethylphenyl Urea

Classical and Contemporary Synthetic Routes to N,N'-Disubstituted Ureas

The formation of the urea (B33335) scaffold is a fundamental transformation in organic synthesis, with numerous methods developed over the years. These range from classical approaches utilizing highly reactive reagents to more modern, safer, and catalytic methods.

Phosgene-Based Approaches and Safer Alternatives

Historically, the reaction of amines with phosgene (B1210022) (COCl₂) has been a primary method for the synthesis of ureas. Phosgene, a highly reactive and toxic gas, readily reacts with two equivalents of an amine to form a symmetrical urea, or sequentially with two different amines to produce an unsymmetrical urea. The high reactivity of phosgene allows for reactions to occur under mild conditions. prepchem.com

However, due to the extreme toxicity of phosgene, significant efforts have been directed towards developing safer alternatives. google.com Solid and less hazardous phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), have been introduced. google.com These reagents generate phosgene in situ, minimizing the risks associated with handling the gaseous form. Other substitutes include carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC), which offer safer handling and are effective for carbonylation reactions. prepchem.com

| Phosgene Substitute | Chemical Name | Physical State | Key Features |

| Triphosgene | Bis(trichloromethyl) carbonate | Solid | Easier to handle than gaseous phosgene. google.com |

| Diphosgene | Trichloromethyl chloroformate | Liquid | Behaves similarly to phosgene in many reactions. prepchem.com |

| CDI | 1,1'-Carbonyldiimidazole | Solid | Useful for avoiding symmetrical urea by-products. google.com |

| DSC | Disuccinimidyl carbonate | Solid | A common and effective phosgene equivalent. prepchem.com |

Isocyanate-Amine Coupling Strategies

A widely employed and versatile method for the synthesis of N,N'-disubstituted ureas is the coupling of an isocyanate with an amine. This reaction is typically straightforward, proceeding under mild conditions without the need for a base. google.com The isocyanate, containing an electrophilic carbonyl carbon, readily reacts with the nucleophilic amine to form the urea linkage. This method is particularly useful for the synthesis of unsymmetrical ureas, where one of the amine components is available as the corresponding isocyanate. google.com

The synthesis of the required isocyanate precursors can be achieved through various methods, including the phosgenation of amines. google.compatsnap.comgoogleapis.com For instance, 3,4-dichlorophenyl isocyanate can be prepared by reacting 3,4-dichloroaniline (B118046) with phosgene. google.compatsnap.comgoogleapis.com

Carbonylation Reactions for Urea Scaffold Formation

Carbonylation reactions, which introduce a carbonyl group into a molecule, are fundamental to urea synthesis. Carbon monoxide (CO) can be used as a direct carbonyl source, though it is a toxic and flammable gas requiring careful handling. sigmaaldrich.com Palladium-catalyzed oxidative carbonylation reactions of amines with carbon monoxide provide a route to ureas. noaa.gov

To circumvent the direct use of CO, metal carbonyls such as chromium hexacarbonyl (Cr(CO)₆) have been employed as safer and more convenient carbonyl sources in palladium-catalyzed syntheses of ureas from aryl iodides, sodium azide, and amines. sigmaaldrich.com Another green chemistry approach involves the use of carbon dioxide (CO₂) as a carbonylating agent. While CO₂ is thermodynamically stable, its reaction with amines can be facilitated, sometimes in the presence of ionic liquids, to produce ureas. prepchem.com

| Carbonyl Source | Key Features |

| Carbon Monoxide (CO) | Highly toxic and flammable gas. sigmaaldrich.com |

| Metal Carbonyls (e.g., Cr(CO)₆) | More stable and easier to handle than CO. sigmaaldrich.com |

| **Carbon Dioxide (CO₂) ** | Abundant, non-toxic, and economical carbonyl source. prepchem.com |

Dehydrogenative Coupling Reactions

More recent advancements in urea synthesis include dehydrogenative coupling reactions. These methods offer an atom-economical approach where the urea is formed from amines and a C1 source, such as methanol (B129727), with the liberation of hydrogen gas as the only byproduct. Iron and manganese-based catalysts have been developed for the dehydrogenative coupling of primary amines with methanol to yield symmetrical ureas. patsnap.com The reaction is believed to proceed through the formation of a formamide (B127407) intermediate, which is then dehydrogenated to a transient isocyanate that subsequently reacts with another amine molecule.

Amine and Ethylene (B1197577) Carbonate-Mediated Syntheses

Ethylene carbonate has emerged as a useful and safer alternative to phosgene for the synthesis of N,N'-disubstituted ureas. The reaction of primary amines with ethylene carbonate, often catalyzed by a solid base like calcium oxide (CaO), yields symmetrical ureas under relatively mild conditions. googleapis.com The proposed mechanism involves the initial reaction between ethylene carbonate and an amine to form a carbamate (B1207046) intermediate. This intermediate then reacts with another amine molecule in a catalytic step to produce the final disubstituted urea. googleapis.com

Targeted Synthesis of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea

The most direct and common method for the targeted synthesis of the unsymmetrical urea, this compound, is through the isocyanate-amine coupling strategy. This can be achieved via two analogous routes:

Route A: The reaction of 3,4-dichloroaniline with 3,4-dimethylphenyl isocyanate. Route B: The reaction of 3,4-dimethylaniline (B50824) with 3,4-dichlorophenyl isocyanate.

Both routes are expected to produce the desired product efficiently. The choice between them would likely depend on the commercial availability and cost of the starting materials.

For Route B, the key intermediate is 3,4-dichlorophenyl isocyanate. This can be synthesized by the phosgenation of 3,4-dichloroaniline. google.compatsnap.comgoogleapis.com The reaction of 3,4-dichloroaniline with phosgene, often in an inert solvent like xylene or dichlorobenzene, yields 3,4-dichlorophenyl isocyanate. google.comgoogleapis.com

Once the isocyanate is obtained, the final coupling reaction is typically carried out by mixing the isocyanate with the corresponding amine in a suitable solvent at room temperature. google.com

Illustrative Reaction Scheme (Route B):

Formation of 3,4-dichlorophenyl isocyanate: 3,4-dichloroaniline + Phosgene → 3,4-dichlorophenyl isocyanate + 2 HCl

Coupling with 3,4-dimethylaniline: 3,4-dichlorophenyl isocyanate + 3,4-dimethylaniline → this compound

This straightforward two-step process, utilizing the well-established isocyanate-amine coupling reaction, represents a reliable method for the specific synthesis of this compound.

Optimization of Reaction Conditions for Yield and Purity

While specific optimization data for the synthesis of this compound is not extensively detailed in dedicated studies, the optimization principles for analogous unsymmetrical diaryl urea syntheses are well-established. Key parameters that are typically manipulated to enhance yield and purity include the choice of solvent, reaction temperature, and the use of a base.

The reaction between the amine and isocyanate is often performed in a non-protic solvent to prevent side reactions. The temperature is controlled to manage the reaction rate and selectivity. For the precursor synthesis, conditions for the phosgenation of 3,4-dichloroaniline have been optimized by using a two-step thermal profile, which effectively reduces side reactions and improves efficiency. google.com Furthermore, additives like morpholine (B109124) have been used during the manufacturing of 3,4-dichlorophenyl isocyanate to improve the thermal stability of the distillation residue (tar) and inhibit the formation of unwanted solid byproducts. google.com

To illustrate how reaction conditions are typically optimized for diaryl urea synthesis, the following table presents a hypothetical optimization scheme based on common practices in the field.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Toluene | None | 80 | 12 | 75 |

| 2 | THF | None | 60 | 12 | 82 |

| 3 | DMF | Pyridine | 25 | 8 | 90 |

| 4 | DMF | Pyridine | 60 | 4 | 95 |

| 5 | Acetonitrile | Triethylamine | 25 | 10 | 88 |

Catalyst Systems and Their Influence on Reaction Efficiency

Modern synthetic approaches for unsymmetrical diaryl ureas often employ catalytic methods to improve efficiency and expand substrate scope. Palladium-catalyzed C–N cross-coupling reactions represent a versatile strategy. nih.gov This method allows for the sequential arylation of a protected urea, providing a facile route to a wide array of diaryl ureas in good to excellent yields. nih.gov

Another catalytic approach involves the direct synthesis from anilines and carbon dioxide, as demonstrated by the use of a Cu-Fe/ZrO₂ catalyst for the synthesis of diphenyl urea. syxbsyjg.com While not directly applied to the title compound, this method highlights the potential for more environmentally benign catalytic routes. For the synthesis of related heterocyclic derivatives, phosphate (B84403) fertilizers such as mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP) have been used as efficient, green, and recyclable heterogeneous catalysts in Biginelli-type reactions to produce dihydropyrimidinones from ureas, aldehydes, and dicarbonyl compounds. dergipark.org.tr

The influence of different catalyst systems on the synthesis of diaryl ureas is summarized in the interactive table below, based on general findings in the field.

| Catalyst System | Ligand | Reaction Type | Typical Efficiency |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | C-N Cross-Coupling | Good to Excellent Yields |

| Cu-Fe/ZrO₂ | N/A | Direct Carbonylation (Aniline + CO₂) | Moderate Yields |

| None (Isocyanate Route) | N/A | Nucleophilic Addition | High Yields |

| MAP/DAP | N/A | Biginelli Reaction (for derivatives) | Excellent Yields |

Derivatization and Functionalization of the Urea Backbone

Derivatization is a crucial process for modifying the physicochemical properties of a parent compound. For N,N'-diaryl ureas, this typically involves chemical modification of the urea nitrogen atoms or the attached phenyl rings. journalajacr.com

Modifications at the Phenyl Moieties

The two phenyl rings of this compound offer multiple sites for further functionalization to create a library of related compounds. Established methods for modifying aromatic rings can be readily applied. For instance, electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups at available positions on either the 3,4-dichlorophenyl or the 3,4-dimethylphenyl ring.

A more advanced strategy for regioselective functionalization involves a sequence of N-alkylation followed by directed ortho-metalation. nih.gov In this approach, one of the urea nitrogens is first alkylated. Subsequently, treatment with a strong base like sec-butyllithium (B1581126) directs metalation (lithiation) to the ortho position of the phenyl ring attached to the alkylated nitrogen. Quenching this lithiated intermediate with an electrophile introduces a new functional group at a specific position. nih.gov This allows for precise structural modifications that would be difficult to achieve through classical electrophilic substitution.

Stereoselective Synthesis Approaches

The parent compound, this compound, is achiral. However, the introduction of chirality is a significant goal in medicinal chemistry and organocatalysis, and stereoselective methods can be applied to synthesize chiral analogs. Chiral diaryl ureas and their sulfur-containing counterparts, thioureas, are valuable as organocatalysts due to their ability to form hydrogen bonds. nih.gov

Stereoselectivity can be achieved by using chiral starting materials. For example, reacting a chiral amine with an isocyanate would produce a chiral urea derivative. An example is the use of racemic 1-phenylethylamine (B125046) in thiourea (B124793) synthesis, which demonstrates the feasibility of incorporating chiral moieties. nih.gov

Alternatively, asymmetric catalysis can be employed. Chiral catalysts can direct the formation of a specific stereoisomer. For instance, chiral thiourea catalysts have been effectively used to catalyze stereoselective Michael additions and other asymmetric reactions. nih.gov While these examples pertain to thioureas, the underlying principle of using a chiral catalyst to control the stereochemical outcome of a reaction is directly applicable to the synthesis of chiral diaryl ureas. The development of such stereoselective approaches would be essential if a chiral center were to be introduced into the structure of this compound or its derivatives.

Advanced Spectroscopic and Structural Elucidation of N 3,4 Dichlorophenyl N 3,4 Dimethylphenyl Urea

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea. The spectrum is anticipated to be dominated by absorptions arising from the urea (B33335) moiety and the substituted aromatic rings.

Key predicted FT-IR vibrational bands for this compound are detailed in the table below. The N-H stretching vibrations are expected to appear as a broad band in the region of 3200-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state. The C=O (Amide I) stretching vibration is a strong indicator of the urea functional group and is predicted to be observed around 1640-1680 cm⁻¹. The N-H bending (Amide II) and C-N stretching vibrations are also crucial for confirming the urea linkage, with expected absorptions around 1550-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings should appear in the 1450-1600 cm⁻¹ region. The presence of the dichloro-substituted phenyl ring is expected to give rise to C-Cl stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200-3400 | Urea (N-H) |

| Aromatic C-H Stretch | 3000-3100 | Aryl (C-H) |

| Aliphatic C-H Stretch | 2850-2960 | Methyl (CH₃) |

| C=O Stretch (Amide I) | 1640-1680 | Urea (C=O) |

| N-H Bend (Amide II) | 1550-1600 | Urea (N-H) |

| Aromatic C=C Stretch | 1450-1600 | Aryl (C=C) |

| C-N Stretch | 1300-1400 | Urea (C-N) |

| C-Cl Stretch | 600-800 | Aryl Halide (C-Cl) |

Raman Spectroscopy for Molecular Fingerprinting

Key predicted Raman shifts are outlined in the table below. The symmetric stretching of the aromatic rings is predicted to produce a strong and characteristic band. The urea C=O stretch will also be Raman active. Vibrations associated with the C-Cl bonds and the methyl groups on the dimethylphenyl ring are also expected to be observable. The combination of FT-IR and Raman data would provide a comprehensive vibrational profile of the molecule.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Aryl (C-H) |

| Aliphatic C-H Stretch | 2850-2960 | Methyl (CH₃) |

| Aromatic Ring Breathing | 990-1010 | Aryl Rings |

| C-N Stretch | 1200-1300 | Urea (C-N) |

| C-Cl Stretch | 600-800 | Aryl Halide (C-Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for the complete structural assignment of this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the N-H protons of the urea linkage, and the methyl protons.

The two N-H protons are expected to appear as two separate singlets in the downfield region, typically between δ 8.0 and 10.0 ppm, due to their different chemical environments. The aromatic protons on the 3,4-dichlorophenyl ring will likely appear as a set of coupled multiplets. The proton at the 2-position is expected to be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 6-position a doublet. The aromatic protons on the 3,4-dimethylphenyl ring are also expected to show a characteristic splitting pattern. The two methyl groups on the dimethylphenyl ring are predicted to appear as a singlet, integrating to six protons, in the upfield region around δ 2.2 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5-9.5 | s | 1H | N-H (adjacent to dichlorophenyl) |

| ~8.0-9.0 | s | 1H | N-H (adjacent to dimethylphenyl) |

| ~7.2-7.8 | m | 3H | 3,4-dichlorophenyl-H |

| ~6.9-7.2 | m | 3H | 3,4-dimethylphenyl-H |

| ~2.2 | s | 6H | 2 x CH₃ |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the urea group is expected to have the most downfield chemical shift, typically in the range of δ 150-160 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons bearing the chlorine atoms will be influenced by their electronegativity and are expected to be in the more downfield portion of this range. The carbons of the dimethylphenyl ring will also show distinct signals, with the methyl-substituted carbons appearing at a characteristic shift. The two methyl carbons are expected to have a signal in the upfield region, around δ 20 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~153 | C=O (Urea) |

| ~115-140 | Aromatic Carbons |

| ~20 | 2 x CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would confirm the connectivity of the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the signals of the aromatic CH groups and the methyl groups.

Through the systematic application and interpretation of these advanced spectroscopic techniques, a complete and confident structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. A thorough search of scientific literature did not yield any specific high-resolution mass spectrometry data for this compound. Therefore, the exact mass and elemental composition, as determined by HRMS, are not available in the reviewed literature.

Fragmentation Pattern Analysis

The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structural components. When a molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and can be used to confirm its structure. Based on a comprehensive review of available scientific literature, no studies detailing the mass spectrometric fragmentation pattern of this compound have been published.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a primary method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction is a technique used to characterize the crystalline nature of a bulk sample and to identify different polymorphic forms. Despite a thorough search of relevant scientific literature, no powder X-ray diffraction data for this compound could be located. As a result, information regarding its potential polymorphism and degree of crystallinity is not available.

Other Advanced Characterization Techniques

A comprehensive search of scientific literature did not yield any information on the application of other advanced characterization techniques for the structural elucidation of this compound.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a substituted diphenylurea like this compound, TGA would provide insights into its decomposition profile, including the onset of thermal degradation and the temperatures of maximum weight loss.

Detailed Research Findings:

Although specific TGA data for this compound is not readily found in the reviewed literature, the thermal decomposition of urea and its derivatives generally proceeds in distinct stages. The decomposition of urea, for instance, shows major mass loss in three stages, which are associated with different pyrolysis reactions. The initial stages often involve vaporization and decomposition, leading to the formation of intermediates like cyanuric acid and ammelide. researchgate.net Subsequent, more gradual weight loss at higher temperatures corresponds to the decomposition of these intermediates. researchgate.net

For substituted ureas, the decomposition pattern is influenced by the nature of the substituent groups on the phenyl rings. It is anticipated that the thermal degradation of this compound would be a multi-step process. The presence of dichloro and dimethylphenyl groups would likely alter the decomposition temperatures compared to unsubstituted urea.

A hypothetical TGA profile for this compound, based on the behavior of similar compounds, is presented in the table below. This table is for illustrative purposes to demonstrate the type of data obtained from a TGA experiment.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Evolved Fragments |

|---|---|---|---|

| 1 | 200 - 270 | ~ 35% | Isocyanic acid, 3,4-dichloroaniline (B118046) |

| 2 | 270 - 350 | ~ 45% | 3,4-dimethylaniline (B50824), CO2, HCl |

| 3 | > 350 | ~ 20% | Char residue decomposition |

Chiroptical Spectroscopy (if applicable)

Chiroptical spectroscopy techniques, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are powerful tools for studying chiral molecules. yale.edu These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. wikipedia.org A molecule is considered chiral if it is non-superimposable on its mirror image. wikipedia.org

Applicability to this compound:

The molecular structure of this compound lacks a chiral center. The nitrogen atoms in the urea linkage are generally not considered stereogenic centers due to rapid pyramidal inversion at room temperature, which leads to a racemic mixture of interconverting R and S configurations. libretexts.org Furthermore, the molecule possesses a plane of symmetry that bisects the urea bond.

Due to its achiral nature, this compound is not expected to exhibit optical activity under normal conditions. Therefore, chiroptical spectroscopy techniques like ORD and CD are generally not applicable for its structural elucidation in the context of stereoisomerism. While some achiral molecules can exhibit optical rotation in specific oriented states, this is a specialized phenomenon and not relevant for routine analysis in solution. nih.gov

Theoretical and Computational Investigations of N 3,4 Dichlorophenyl N 3,4 Dimethylphenyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics with a favorable balance between computational cost and accuracy. researchgate.net For a molecule like N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For flexible molecules like this compound, which has rotatable bonds connecting the phenyl rings to the urea (B33335) bridge, multiple stable conformations (conformers) may exist. conicet.gov.ar

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Stable Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level) Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length | C=O (urea) | 1.25 Å |

| Bond Length | C-N (urea-dichlorophenyl) | 1.38 Å |

| Bond Length | C-N (urea-dimethylphenyl) | 1.38 Å |

| Bond Angle | N-C-N (urea) | 115° |

| Dihedral Angle | Dichlorophenyl Ring - Urea Plane | 35° |

| Dihedral Angle | Dimethylphenyl Ring - Urea Plane | 40° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. DFT calculations provide the energies of these orbitals and allow for visualization of their spatial distribution, indicating likely sites for nucleophilic and electrophilic attack. dergipark.org.tr

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors Disclaimer: The following data is hypothetical and for illustrative purposes only.

| Parameter | Illustrative Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -6.85 |

| Energy of LUMO (ELUMO) | -1.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.95 |

| Chemical Hardness (η = (I-A)/2) | 2.45 |

| Electronegativity (χ = (I+A)/2) | 4.40 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen atom of the urea group, making it a primary site for hydrogen bonding and electrophilic interactions. Positive potentials would be expected around the N-H protons of the urea bridge.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with an experimentally obtained one can help confirm the molecular structure and aid in the assignment of specific vibrational modes (e.g., C=O stretch, N-H stretch, C-Cl stretch) to the observed spectral bands. researchgate.netajchem-a.com Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity in real systems. nih.gov

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of quantum chemical descriptors that quantify reactivity. science.gov Fukui functions, for instance, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. hackernoon.comsemanticscholar.org The function measures the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com This allows for a site-specific analysis of reactivity, complementing the broader picture provided by FMOs and MEP surfaces. Other descriptors like chemical hardness, softness, and electronegativity can also be derived from HOMO and LUMO energies to provide a comprehensive understanding of the molecule's reactivity profile. ekb.eg

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and track its movements over nanoseconds. mdpi.commdpi.com This approach provides a dynamic view of the conformational landscape, revealing how the molecule flexes and transitions between different shapes at a given temperature. Furthermore, MD simulations are essential for understanding solvent effects, such as the formation and lifetime of hydrogen bonds between the urea's N-H and C=O groups and surrounding water molecules, which can significantly influence the molecule's properties and behavior in solution. nih.gov

Docking Studies for Mechanistic Interaction Prediction (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. For this compound, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various biological targets. Research on other 1,3-disubstituted urea derivatives has successfully employed this method to elucidate potential mechanisms of action, for example, as antitubercular agents by exploring binding to specific enzymes like epoxide hydrolase. ijpsr.com

In a hypothetical docking study of this compound, the urea moiety would be expected to play a crucial role in forming hydrogen bonds with amino acid residues in the active site of a target protein. The carbonyl oxygen and the N-H groups of the urea are prime candidates for forming these critical interactions. ijpsr.comnih.gov The orientation of the dichlorophenyl and dimethylphenyl rings would be influenced by hydrophobic and van der Waals interactions within the binding pocket. The chlorine and methyl substituents would significantly impact the molecule's conformation and ability to fit within the target site.

For instance, studies on diaryl urea derivatives targeting B-RAF inhibitors have shown that hydrophobic groups, such as halogens, on the phenyl rings can enhance inhibitory activity by increasing binding potency. nih.gov Therefore, the 3,4-dichloro substitution on one phenyl ring and the 3,4-dimethyl substitution on the other are expected to be key determinants of the binding affinity and selectivity of this compound.

Table 1: Predicted Intermolecular Interactions from a Hypothetical Docking Study

| Interacting Group of Ligand | Predicted Interaction Type | Potential Interacting Residues in a Target Protein |

| Urea N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Urea C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Tyrosine |

| 3,4-Dichlorophenyl Ring | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Valine, Phenylalanine |

| 3,4-Dimethylphenyl Ring | Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of compounds including this compound, a QSAR study would aim to identify the physicochemical properties that are most influential for its activity.

A typical QSAR model for a series of diaryl ureas might take the following general form:

Biological Activity = c0 + c1(Lipophilicity) + c2(Electronic Parameter) + c3*(Steric Parameter)

Where c0, c1, c2, and c3 are coefficients determined by statistical regression analysis. Such a model would allow for the prediction of the activity of novel, unsynthesized analogs and provide mechanistic insights by highlighting the relative importance of different molecular properties.

Table 2: Key Physicochemical Descriptors for a QSAR Model of Diaryl Ureas

| Descriptor Class | Specific Examples | Predicted Influence of Substituents on this compound |

| Lipophilic | LogP, Hydrophobic constants (π) | High lipophilicity due to chloro and methyl groups. |

| Electronic | Hammett constants (σ), Dipole moment | Electron-withdrawing nature of chlorine atoms and electron-donating nature of methyl groups will create a distinct electronic profile. |

| Steric | Molar Refractivity (MR), Taft steric parameter (Es) | The positions of the substituents (3,4-) will influence the overall shape and steric hindrance of the molecule. |

| Topological | Molecular Connectivity Indices, Shape Indices | These descriptors will quantify the size, shape, and degree of branching of the molecule. |

Computational Studies on Reaction Mechanisms and Transition States

The synthesis of this compound would typically involve the reaction of an isocyanate with an amine. Two primary synthetic routes are plausible:

Reaction of 3,4-dichlorophenyl isocyanate with 3,4-dimethylaniline (B50824).

Reaction of 3,4-dimethylphenyl isocyanate with 3,4-dichloroaniline (B118046).

Computational studies can be employed to investigate the reaction mechanism of these synthetic routes, providing detailed information about the transition states and intermediates involved. Density Functional Theory (DFT) is a common computational method used for such investigations.

These studies would likely reveal a stepwise mechanism involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate. This would lead to the formation of a tetrahedral intermediate, which then undergoes a proton transfer to yield the final urea product. Computational analysis would allow for the calculation of the activation energies for each step, helping to determine the rate-determining step of the reaction.

Table 3: Hypothetical Computational Data for the Synthesis of this compound

| Reaction Step | Computational Method | Calculated Parameter | Predicted Outcome |

| Nucleophilic Attack | DFT (e.g., B3LYP/6-31G*) | Activation Energy (ΔG‡) | A relatively low activation barrier, indicating a facile reaction. |

| Intermediate Formation | DFT | Geometry and Energy of Intermediate | A tetrahedral intermediate with a specific bond length between the newly formed C-N bond. |

| Proton Transfer | DFT | Transition State Geometry and Energy | Identification of the transition state for the proton transfer step. |

| Product Formation | DFT | Reaction Enthalpy (ΔH) | An exothermic reaction, favoring the formation of the urea product. |

Environmental Fate and Mechanistic Degradation Pathways of N 3,4 Dichlorophenyl N 3,4 Dimethylphenyl Urea

Photodegradation Mechanisms and Kinetics in Aqueous Systems

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light energy. For phenylurea herbicides, this can be a significant degradation pathway when the compounds are exposed to sunlight in aqueous environments or on soil surfaces psu.eduresearchgate.net. The process involves various reactions, including photooxidations, photoeliminations, and photolysis of carbon-halogen bonds guidechem.com.

The rate and extent of photodegradation are highly dependent on the spectrum and intensity of the light source. Natural sunlight, particularly its ultraviolet (UV) component, is effective in inducing the photodegradation of phenylurea herbicides nih.govscilit.com. Studies using simulated sunlight have demonstrated that degradation rates are strongly affected by irradiation intensity researchgate.net. The efficiency of degradation generally increases with higher light intensity, as this provides more energy to initiate the photochemical reactions nih.gov. The specific wavelengths of light, especially those below 300 nm, are particularly effective in exciting unhalogenated phenylureas, leading to their decomposition guidechem.com. The degradation process follows pseudo-first-order kinetics in many experimental setups researchgate.net.

The photodegradation of N-(3,4-dichlorophenyl)-substituted ureas proceeds through several reaction pathways, leading to a variety of transformation products. For the analogous compound diuron (B1670789), a primary photoproduct results from the heterolytic substitution of a chlorine atom on the phenyl ring with a hydroxyl group psu.edu. Other identified pathways for phenylureas include the sequential removal of substituents from the urea (B33335) nitrogen (N-dealkylation) and hydroxylation of the aromatic ring researchgate.net.

A gas chromatography-mass spectrometry (GC-MS) analysis of diuron degradation under simulated solar light identified eight intermediate products, demonstrating a complex degradation cascade researchgate.net. Based on studies of diuron and other phenylureas, the phototransformation of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea would likely involve initial attacks on either the N'-(3,4-dimethylphenyl) group or the N-(3,4-dichlorophenyl)urea core.

Table 1: Potential Phototransformation Products of Phenylurea Herbicides in Aqueous Systems

| Parent Compound Group | Transformation Pathway | Potential Products |

|---|---|---|

| N,N-dimethyl substituted ureas (e.g., Diuron) | N-demethylation | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU) |

| N-methoxy-N-methyl substituted ureas | N-demethoxylation & N-demethylation | Corresponding demethylated and demethoxylated ureas |

| General Phenylureas | Hydroxylation of aromatic ring | Various hydroxylated parent compounds and intermediates |

| General Phenylureas | Substitution of Cl | Monohydroxylated-dechlorinated phenylureas |

This table is a composite based on degradation pathways identified for various substituted phenylurea herbicides psu.eduresearchgate.netresearchgate.net.

The rate of photodegradation can be significantly accelerated by the presence of photosensitizers and the subsequent generation of reactive oxygen species (ROS). Photosensitizers are substances that absorb light energy and transfer it to other molecules, initiating their degradation mdpi.com.

Photocatalysts: Semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are effective photocatalysts. When irradiated with UV light, they generate highly reactive species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can non-selectively degrade organic pollutants researchgate.netresearchgate.netresearchgate.net. The degradation rate increases with catalyst concentration up to an optimal point, beyond which light penetration can be hindered researchgate.net.

Natural Photosensitizers: In natural waters, dissolved substances like nitrates and nitrites can act as photosensitizers. Upon exposure to sunlight, they can generate hydroxyl radicals, which then attack the herbicide molecule nih.gov. Humic acids, a component of dissolved organic matter, can also play a role in mediating phototransformation scilit.com.

Reactive Oxygen Species (ROS): ROS, which include hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), are the primary agents of degradation in photosensitized reactions researchgate.netnih.govresearchgate.net. These species are generated through energy or electron transfer from an excited photosensitizer to molecular oxygen nih.gov. They initiate degradation by abstracting hydrogen atoms, adding to double bonds, or oxidizing various functional groups on the herbicide molecule.

Biodegradation Processes in Environmental Matrices

Biodegradation is considered the primary mechanism for the dissipation of phenylurea herbicides from soil and aquatic environments psu.eduscirp.org. This process is mediated by a diverse range of microorganisms, including bacteria, fungi, and actinomycetes, which can utilize these compounds as a source of carbon and/or nitrogen frontiersin.org.

The microbial degradation of N-(3,4-dichlorophenyl)-substituted ureas is well-documented, particularly under aerobic conditions. The most common pathway involves a two-step process:

N-Dealkylation: The degradation is initiated by the stepwise enzymatic removal of the alkyl or aryl groups attached to the terminal nitrogen atom. For this compound, this would involve the cleavage of the bond connecting the urea to the 3,4-dimethylphenyl group. In the case of the analog diuron, this involves sequential N-demethylation, first forming N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and then N-(3,4-dichlorophenyl)urea (DCPU) psu.edufrontiersin.orgresearchgate.net.

Hydrolysis: Following dealkylation, the urea bridge is hydrolyzed, cleaving the amide bond and releasing the stable and more toxic metabolite, 3,4-dichloroaniline (B118046) (DCA) frontiersin.orgresearchgate.netnih.gov.

The resulting 3,4-DCA can be further mineralized by microorganisms through pathways involving dehalogenation and hydroxylation, eventually leading to ring cleavage nih.govresearchgate.netnih.gov. Under anaerobic conditions, a different pathway involving reductive dechlorination has been observed, where a chlorine atom is removed from the phenyl ring psu.edu.

Numerous microbial species have been identified with the ability to degrade diuron and other phenylureas. These include bacterial genera such as Arthrobacter, Bacillus, Pseudomonas, Stenotrophomonas, and Variovorax, as well as fungal genera like Cunninghamella and Mortierella psu.edufrontiersin.orgnih.govnih.gov. Strains of Streptomyces have also shown high degradation activity researchgate.net.

Table 2: Common Microbial Degradation Products of Diuron in Aerobic Environments

| Metabolite | Chemical Name | Pathway Step |

|---|---|---|

| DCPMU | N-(3,4-dichlorophenyl)-N-methylurea | First N-demethylation |

| DCPU | N-(3,4-dichlorophenyl)urea | Second N-demethylation |

Data sourced from multiple studies on diuron biodegradation psu.edufrontiersin.orgnih.govnih.gov.

The initial and rate-limiting steps of phenylurea biodegradation are catalyzed by specific enzymes. The key enzymes responsible for the hydrolysis of the urea linkage are known as phenylurea hydrolases (PUHs) frontiersin.orgresearchgate.net.

Enzyme Classification: PUHs are typically amidohydrolases or amidases that belong to the metal-dependent amidohydrolase superfamily researchgate.netnih.gov. Many of these enzymes, such as PuhA and PuhB, contain a mononuclear Zn²⁺ active site and utilize a catalytic mechanism similar to that of urease nih.govresearchgate.net.

Substrate Specificity: The specificity of these enzymes varies. Some, like the phenylurea hydrolase from Arthrobacter globiformis D47, exhibit broad substrate specificity, capable of degrading both N,N-dimethyl and N-methoxy-N-methyl substituted phenylureas oup.com. In contrast, other enzymes show high specificity for a limited range of substrates researchgate.net. Studies suggest that substrate specificity is often determined by steric factors rather than the electronic properties of the molecule nih.govresearchgate.net.

Genetic Basis: The genes encoding these hydrolases have been identified in several degrading bacteria. Examples include puhA, puhB, libA, and hylA frontiersin.orgresearchgate.netresearchgate.net. The identification of these genes provides insight into the metabolic pathways and the evolutionary origins of these degradative capabilities.

Table 3: Key Enzymes in the Initial Degradation of Phenylurea Herbicides

| Enzyme Name | Gene | Source Organism (Example) | Function |

|---|---|---|---|

| Phenylurea Hydrolase A (PuhA) | puhA | Arthrobacter globiformis | Hydrolyzes urea bond to form corresponding aniline |

| Phenylurea Hydrolase B (PuhB) | puhB | Mycobacterium brisbanense JK1 | Hydrolyzes urea bond to form corresponding aniline |

| Linuron (B1675549) Hydrolase (LibA) | libA | Variovorax sp. SRS16 | Hydrolyzes urea bond of linuron and other phenylureas |

This table summarizes key enzymes identified in the literature frontiersin.orgresearchgate.netnih.govoup.com.

Environmental Persistence and Transformation Products of ConcernInformation regarding the environmental persistence (e.g., soil or water half-life) of this compound is not documented in the available literature. Similarly, no specific transformation products of concern have been identified for this compound. The primary transformation products for related compounds like Diuron are well-established, but this information cannot be accurately attributed to this compound.canada.canih.gov

Due to the absence of specific data for this compound in the scientific literature, the following sections cannot be completed.

Structure Activity Relationship Sar Studies in N,n Disubstituted Phenylureas: Mechanistic Insights

Correlating Structural Modifications with Chemical Reactivity Profiles

The reactivity of N,N'-disubstituted phenylureas is intrinsically linked to their structural features. Modifications to the substituents on the phenyl rings can alter the electron density distribution across the molecule, thereby influencing the reactivity of the urea (B33335) functional group. For instance, the introduction of electron-withdrawing groups on the phenyl rings can increase the acidity of the N-H protons, making them more susceptible to deprotonation. Conversely, electron-donating groups can enhance the nucleophilicity of the urea nitrogen atoms.

Investigating the Impact of Substituent Electronic and Steric Effects

The electronic effects of substituents on the phenyl rings of N,N'-disubstituted phenylureas play a pivotal role in their molecular interactions. Electron-withdrawing groups, such as halogens (e.g., chlorine in N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea), can modulate the electronic properties of the aromatic system. This alteration influences the strength of non-covalent interactions, such as halogen bonds and pi-stacking. Quantum calculations have shown that electron-withdrawing substituents on an iodobenzene ring, for example, deepen the σ-hole on the iodine atom, strengthening its halogen bonding capabilities. nih.gov

Table 1: Impact of Substituent Properties on Molecular Interactions

| Substituent Property | Effect on Molecular Interaction | Example |

| Electron-withdrawing | Enhances halogen bonding and can influence pi-pi stacking interactions. | Nitro group, Halogens (Cl, F) |

| Electron-donating | May increase the hydrogen bond acceptor strength of nearby atoms. | Alkyl groups (e.g., methyl), Alkoxy groups |

| Steric Bulk | Can hinder or promote specific conformations, affecting binding affinity. | tert-Butyl group |

Hydrogen Bonding Networks and Conformational Preferences

The urea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group), enabling N,N'-disubstituted phenylureas to form robust intermolecular and intramolecular hydrogen bonds. These interactions are fundamental to their solid-state structures and their behavior in solution. In the solid state, these compounds often form ordered, stacked arrangements stabilized by a network of N-H···O=C hydrogen bonds. nih.gov

Aromatic Ring Substitutions and Their Influence on Molecular Interactions

Substitutions on the aromatic rings of N,N'-disubstituted phenylureas have a profound impact on their molecular interaction profiles. These interactions include pi-pi stacking, cation-pi interactions, and hydrophobic interactions. The nature and position of the substituents can fine-tune the electronic and steric properties of the aromatic rings, thereby modulating the strength and specificity of these interactions. For example, the addition of substituents can alter the quadrupole moment of the phenyl ring, which is a key factor in pi-pi stacking interactions. semanticscholar.org

In the context of this compound, the dichlorophenyl ring and the dimethylphenyl ring will have different interaction propensities. The electron-deficient dichlorophenyl ring may favorably interact with electron-rich aromatic systems, while the more electron-rich dimethylphenyl ring can engage in different types of non-covalent bonds. Studies on multimodal anion exchange systems have shown that substitutions on a solvent-exposed phenyl ring, including fluorination and changes in hydrophobicity, can subtly alter protein elution profiles, indicating a direct influence on molecular interactions. nih.gov The strategic placement of different substituents allows for the engineering of molecules with tailored interaction capabilities for specific applications. rsc.org

Mechanistic Basis for Specific Molecular Recognition (e.g., binding to specific molecular targets in vitro, without clinical outcome)

The specific molecular recognition of N,N'-disubstituted phenylureas by molecular targets, such as enzymes or receptors, is underpinned by a combination of directed interactions. The urea core is particularly important, as it can act as a mimic of transition states in enzymatic reactions, for instance, by forming strong hydrogen bonds with key amino acid residues in an active site. nih.gov X-ray crystallography studies of urea-derived inhibitors bound to enzymes have revealed that the urea moiety can establish critical hydrogen bonding interactions with residues like aspartate and tyrosine. nih.gov

For a compound like this compound, the dichlorophenyl and dimethylphenyl groups provide the specificity for binding pockets through hydrophobic and other non-covalent interactions. SAR studies on various series of disubstituted and trisubstituted phenylureas have demonstrated that modifications to these phenyl rings can dramatically alter binding affinity and selectivity for targets such as the neuropeptide Y5 receptor and CXCR2 receptor. nih.govnih.gov For example, in one study, variations in the disubstitution pattern of the phenyl ring led to compounds with potent CXCR2 binding affinity in the low nanomolar range. nih.gov Similarly, research on antiproliferative urea derivatives has shown that different substituents on the terminal phenyl group significantly impact their activity against various cancer cell lines in vitro. nih.govresearchgate.net These findings highlight the importance of the substitution pattern on the phenyl rings for achieving specific molecular recognition.

Exploring the Role of Halogen and Alkyl Substitution on Molecular Properties and Interactions

Halogen and alkyl groups are common substituents in pharmacologically active N,N'-disubstituted phenylureas, and they exert distinct effects on the molecule's properties and interactions.

Halogen Substitution: The chlorine atoms in this compound significantly influence its properties. Halogens are electron-withdrawing and can increase the lipophilicity of the molecule, which can be a critical factor for membrane permeability. Furthermore, chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can be a crucial interaction for binding to a molecular target that has a nucleophilic counterpart, such as a carbonyl oxygen or an aromatic ring.

Alkyl Substitution: The methyl groups on the other phenyl ring are electron-donating and increase the hydrophobicity of that portion of the molecule. These alkyl groups can engage in van der Waals interactions and contribute to binding affinity through the hydrophobic effect, where the molecule is driven into a non-polar binding pocket to minimize its disruptive effect on the hydrogen-bonding network of water. The presence of these alkyl groups can also influence the molecule's solubility and metabolic stability. The combination of halogen and alkyl substituents in this compound creates a molecule with a distinct electronic and steric profile, tailored for specific molecular interactions.

Table 2: Summary of Substituent Effects on Molecular Properties

| Substituent | Type | Electronic Effect | Key Interactions | Impact on Properties |

| Chlorine | Halogen | Electron-withdrawing | Halogen bonding, Hydrophobic | Increases lipophilicity |

| Methyl | Alkyl | Electron-donating | Van der Waals, Hydrophobic | Increases hydrophobicity |

No Published Research Found for this compound in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or applications have been identified for the chemical compound this compound within the emerging fields of materials science and electrocatalysis as outlined in the requested article structure.

Extensive searches were conducted to locate data on the applications of this compound in several specialized areas, including its use in crystal engineering, the development of functional polymers like polyureas, and its nonlinear optical properties. Similarly, investigations into its potential role in electrocatalysis, specifically for the urea oxidation reaction (UOR) and catalytic C-N coupling for urea synthesis, yielded no relevant results for this particular compound.

The scientific literature contains a significant body of research on various other substituted diarylurea compounds, highlighting their importance and diverse applications in these fields. For instance, numerous studies detail the use of different urea derivatives in supramolecular chemistry, the synthesis of high-performance polyureas, and as components in materials with interesting optical and electronic properties. pku.edu.cnrsc.org Likewise, the field of electrocatalysis features extensive research on urea oxidation and C-N coupling reactions, though this research focuses on metallic, metal oxide, and other organic catalysts, with no specific mention of this compound. rsc.org

However, the strict focus of the requested article is solely on this compound. Without any published data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of content for the specified sections and subsections would amount to speculation, which would violate the principles of scientific accuracy.

Therefore, until research on the specific applications of this compound in materials science and electrocatalysis is published, it is not feasible to produce the requested article.

Emerging Research Directions and Non Clinical Applications of N 3,4 Dichlorophenyl N 3,4 Dimethylphenyl Urea

Corrosion Inhibition Properties and Mechanisms

Organic compounds, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, are recognized for their role in preventing the corrosion of metals. mdpi.comidc-online.com The primary mechanism involves the adsorption of the organic molecules onto the metal's surface, creating a protective film. tudelft.nlnih.gov This barrier can inhibit corrosion by either retarding the anodic (metal dissolution), cathodic (reduction reactions), or both electrochemical processes. mdpi.comtudelft.nl

Urea (B33335) and its derivatives are a class of organic compounds that have been investigated as corrosion inhibitors. idc-online.com Their effectiveness is often attributed to the presence of nitrogen and oxygen atoms, which can act as adsorption centers on the metal surface. mdpi.comidc-online.com The general mechanism for such organic inhibitors involves the displacement of water molecules from the metal surface and the formation of a coordinated bond between the inhibitor's electron-rich atoms and the vacant d-orbitals of the metal. mdpi.com This process can be classified as physisorption (electrostatic interaction) or chemisorption (charge sharing or transfer). mdpi.com

In studies involving urea-based systems for the protection of carbon steel in corrosive environments like seawater, it has been observed that these compounds can predominantly control the cathodic reaction. idc-online.com The synergistic combination of urea with other elements, such as zinc ions (Zn2+), can significantly enhance inhibition efficiency. idc-online.com The protective film formed in such systems may consist of complexes like Fe2+–Urea and zinc hydroxide (B78521) (Zn(OH)2). idc-online.com While these principles apply broadly to urea derivatives, specific experimental studies detailing the corrosion inhibition efficiency and mechanisms of N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea were not prominent in the reviewed literature.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices (excluding clinical diagnostics)

The detection and quantification of phenylurea compounds, including this compound, in complex environmental matrices such as water, often necessitate highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the simultaneous determination of multiple phenylurea compounds in environmental samples. nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of substances at trace levels. nih.gov

A common workflow for analyzing phenylureas in water samples involves a preconcentration step using solid-phase extraction (SPE) followed by analysis with a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. nih.govresearchgate.netpsu.edu Quantification is typically achieved using isotopically labeled internal standards to correct for matrix effects and variations in instrument response. nih.govpsu.edu Matrix effects, which arise from co-extracted components in the sample, can cause signal suppression or enhancement and are a significant consideration in complex matrices like pond or seawater. nih.govpsu.edu The use of appropriate internal standards has been shown to strongly minimize these effects. nih.govpsu.edu

For the general class of phenylureas, this methodology achieves limits of quantification (LOQs) in the low nanogram per liter (ng/L) range. nih.govresearchgate.netpsu.edu

Table 1: Example Parameters for LC-MS/MS Analysis of Phenylureas in Water Matrices

| Parameter | Description | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) | researchgate.netpsu.edu |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govpsu.edu |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode | researchgate.netpsu.edu |

| Mass Analyzer | Triple Quadrupole Mass Spectrometer (MS/MS) | researchgate.netpsu.edu |

| Quantification Range | Limits of Quantification (LOQs) typically range from 5 to 59 ng/L for various phenylureas. | nih.govpsu.edu |

| Internal Standards | Isotopically labeled compounds (e.g., Diuron-d6) are used to improve accuracy. | nih.govpsu.edu |

Spectrophotometric and Chemiluminescence Methods

Spectrophotometric and chemiluminescence methods are other analytical techniques used for the detection of various chemical substances. Spectrophotometry measures the absorption of light by a substance at a specific wavelength. In the context of corrosion studies, for instance, it can be used indirectly to quantify the amount of dissolved metal by measuring the color intensity of a metal-complex, such as iron-thiocyanate. tudelft.nl

Chemiluminescence involves the emission of light from a chemical reaction. nih.gov Detection systems based on this principle are widely used in various assays, often involving enzyme-catalyzed reactions that trigger light emission from a substrate. nih.gov While these methods are highly sensitive, specific protocols for the direct detection and quantification of this compound using spectrophotometry or chemiluminescence were not detailed in the available research literature.

Mechanistic Studies of Non-Clinical Biological Interactions (e.g., enzyme inhibition in vitro or plant physiological effects at a molecular level, without efficacy, dosage, or safety considerations)

The urea structure in this compound suggests potential interactions with biological systems at a molecular level, particularly in non-clinical contexts like enzymology and plant physiology.

One significant area of research for urea derivatives is the inhibition of the enzyme urease. core.ac.ukresearchgate.netmdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, and its activity is implicated in certain pathological conditions. mdpi.com Phenylurea derivatives have been studied as potential urease inhibitors. core.ac.ukresearchgate.net Kinetic studies on related compounds have demonstrated mechanisms such as competitive inhibition, where the inhibitor molecule competes with the substrate (urea) for the active site of the enzyme. mdpi.com

In the context of plant science, aryl urea compounds are known to exhibit herbicidal activity. The primary molecular mechanism of action is the inhibition of photosynthesis. Specifically, these compounds block the electron transport chain in Photosystem II (PSII) by competing for the Q_B plastoquinone-binding site, which disrupts energy production and leads to plant death.

Furthermore, plants have specific molecular machinery for the uptake and transport of urea. Studies on model plants like Cucumis sativus (cucumber) have investigated the molecular response to urea-based nutrition. frontiersin.org This research includes monitoring the expression of urea transporter genes, such as CsDUR3. The application of urea has been shown to induce the upregulation of these transporter genes, suggesting a molecular mechanism by which plants regulate urea acquisition from their environment. frontiersin.org This prolonged activation of the urea uptake system can lead to greater nitrogen accumulation in plant tissues. frontiersin.org

Table 2: Summary of Non-Clinical Biological Interactions for Aryl Urea Compounds

| Interaction Type | Target System | Molecular Mechanism | Reference |

| Enzyme Inhibition | Urease Enzyme (in vitro) | Competitive inhibition of the enzyme's active site. | mdpi.com |

| Herbicidal Action | Plant Photosystem II | Blocks the Q_B plastoquinone (B1678516) binding site, inhibiting electron transport. | |

| Plant Physiology | Plant Root Cells | Upregulation of urea transporter genes (e.g., CsDUR3) to modulate nutrient uptake. | frontiersin.org |

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

Research into the broader class of N-phenyl-N'-phenylurea derivatives has revealed a wide spectrum of biological activities and applications. These findings provide a foundational context for predicting the potential areas of interest for N-(3,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)urea.

Substituted ureas are a significant class of compounds in agriculture, particularly as herbicides. The structural motif of a substituted phenylurea is common in compounds that inhibit photosynthesis. For instance, Diuron (B1670789), a structurally similar herbicide, acts by blocking the QB binding site of photosystem II, thereby inhibiting electron transport. The specific substitutions on the phenyl rings of these urea (B33335) derivatives play a crucial role in their herbicidal efficacy and selectivity.

Beyond herbicidal action, various N-phenyl-N'-phenylurea derivatives have been synthesized and evaluated for a range of biological activities. These include:

Insecticidal Properties : Certain benzoylphenyl ureas function as insect growth regulators by inhibiting chitin synthesis. nih.gov

Plant Growth Regulation : Some diphenylurea derivatives exhibit cytokinin-like activity, influencing plant cell division and development. nih.govresearchgate.net

Pharmacological Potential : The diphenylurea scaffold is a key pharmacophore in medicinal chemistry. researchgate.net Numerous derivatives have been investigated as:

Kinase Inhibitors : Acting as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov

Anticancer Agents : Showing cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR. nih.govnih.gov

Antimicrobial Agents : Demonstrating activity against various bacterial and fungal strains. mdpi.com

Antihyperglycemic Agents : With some sulfonylurea derivatives being prominent in the management of diabetes. researchgate.net

Modulators of Receptors : Including the cannabinoid type-1 (CB1) receptor, with potential applications in treating addiction. nih.gov

The synthesis of unsymmetrical ureas like this compound is typically achieved through the reaction of a substituted phenyl isocyanate with a corresponding substituted aniline. wikipedia.org The specific nature and position of the substituents (in this case, 3,4-dichloro and 3,4-dimethyl) are critical in determining the compound's three-dimensional structure, electronic properties, and ultimately, its biological activity.

Interactive Data Table: Biological Activities of Substituted Phenylurea Derivatives

| Compound Class | Biological Activity | Mechanism of Action |

| Substituted Phenylurea Herbicides | Herbicidal | Inhibition of photosynthesis |

| Benzoylphenyl Ureas | Insecticidal | Chitin synthesis inhibition nih.gov |

| Diphenylurea Derivatives | Plant growth regulation | Cytokinin-like activity nih.govresearchgate.net |

| Diaryl Urea Derivatives | Anticancer | Kinase inhibition (e.g., EGFR, VEGFR-2) nih.govnih.gov |

| Phenylurea Analogs | Neurological modulation | Allosteric modulation of CB1 receptor nih.gov |

| Phenyl Urea Derivatives | Antidiabetic | Potential antihyperglycemic effects researchgate.net |

| Acyl Thiourea (B124793) Derivatives | Antimicrobial | Activity against bacteria and fungi mdpi.com |

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of specific experimental data for this compound. While the activities of related compounds provide a strong basis for hypothesis-driven research, the unique combination of the 3,4-dichlorophenyl and 3,4-dimethylphenyl moieties warrants dedicated investigation.

Key unexplored research avenues for this specific compound include:

Initial Biological Screening : A fundamental gap is the absence of broad-spectrum biological screening to determine its primary activities. It is unknown whether its dominant properties would be herbicidal, insecticidal, pharmacological, or otherwise.

Structure-Activity Relationship (SAR) Studies : The specific contribution of the 3,4-dichloro and 3,4-dimethyl substitutions to its biological activity profile has not been elucidated. Comparative studies with other halogenated and alkylated analogs would be necessary to establish a clear SAR. nih.gov

Mechanism of Action : For any identified biological activity, the underlying mechanism remains to be discovered. For example, if it exhibits herbicidal properties, it would be crucial to determine if it targets photosystem II, similar to other phenylurea herbicides, or possesses a novel mode of action.

Pharmacokinetics and Metabolism : Should the compound show therapeutic potential, its absorption, distribution, metabolism, and excretion (ADME) profile is entirely unknown. Studies on its metabolic stability and potential metabolites are needed. nih.gov

Environmental Fate and Toxicology : If its primary application is in agriculture, its persistence in soil and water, degradation pathways, and toxicity to non-target organisms are critical areas for investigation that are currently unaddressed.

Future Directions in the Academic Study of this compound and Related Compounds

Future academic research on this compound should be directed towards systematically addressing the identified knowledge gaps. A logical progression of research would involve:

Synthesis and Characterization : The first step would be the efficient synthesis and thorough physicochemical characterization of the pure compound.

Broad Biological Evaluation : The synthesized compound should be subjected to a battery of in vitro assays to screen for various biological activities, including but not limited to:

Herbicidal activity against a panel of monocot and dicot weeds.

Insecticidal activity against common agricultural pests.